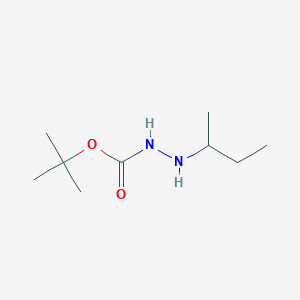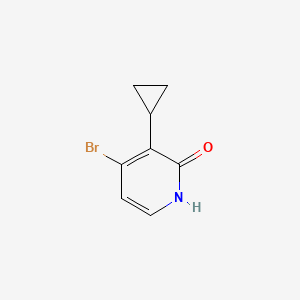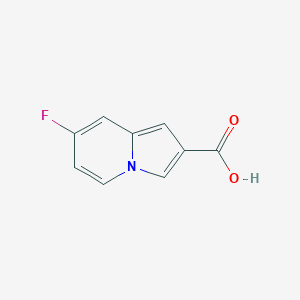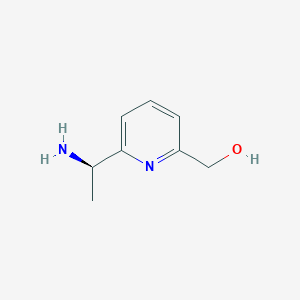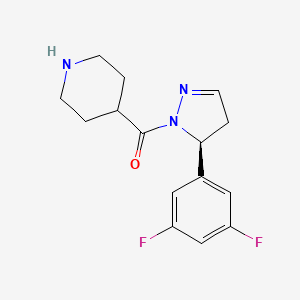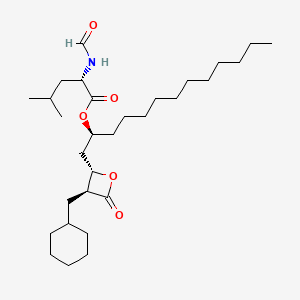![molecular formula C15H23ClN2O2 B15363202 tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride is a complex organic compound often encountered in the realm of medicinal chemistry. Featuring a pyrrolidine ring and a phenyl group, this compound has shown promise in a variety of scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with (3R,4S)-4-phenylpyrrolidine under acidic conditions to yield the carbamate derivative. Typical conditions include maintaining the reaction mixture at a temperature between 0-5°C to control the reactivity and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride can involve continuous flow chemistry, where the reactants are fed through a reactor system to ensure consistent production rates. This method minimizes exposure to potentially hazardous intermediates and allows for the precise control of reaction parameters.
化学反応の分析
Types of Reactions: This compound is susceptible to several types of chemical reactions, including:
Oxidation: : Can oxidize to form various intermediates and by-products.
Reduction: : Reductive amination is a potential modification.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions, whereas oxidation reactions may require reagents like potassium permanganate. Substitution reactions typically involve reagents such as halogens or strong acids/bases under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxygenated derivatives, while reduction can produce amine analogues.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in asymmetric synthesis, where the chiral centers play a crucial role.
Biology: In biology, the compound's ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In the medical field, tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride is explored for its potential therapeutic effects, including as a precursor in the development of new drugs.
Industry: In the industrial sector, it finds applications in the synthesis of polymers and as an intermediate in the production of fine chemicals.
作用機序
Effects and Pathways: The mechanism by which tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride exerts its effects generally involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to downstream biological effects.
Molecular Targets: The compound may target various proteins, including enzymes involved in metabolic pathways, or receptors located on cell surfaces.
類似化合物との比較
Similar Compounds: Similar compounds might include other carbamate derivatives or pyrrolidine-containing molecules. Examples include:
**N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate
**tert-Butyl N-[(3S,4S)-4-phenylpyrrolidin-3-yl]carbamate
Uniqueness: The uniqueness of tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C15H23ClN2O2 |
|---|---|
分子量 |
298.81 g/mol |
IUPAC名 |
tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11;/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18);1H |
InChIキー |
WGBYWHGKGNGNNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


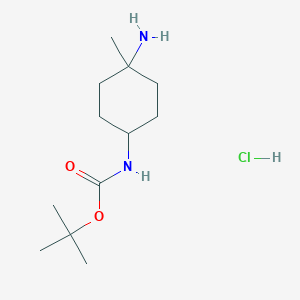

![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)
![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
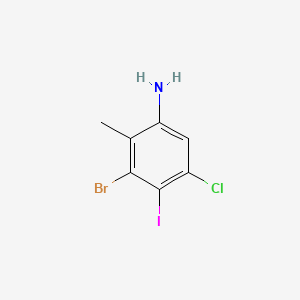
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)

